![molecular formula C9H10N2O2S B188916 Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate CAS No. 23903-46-0](/img/structure/B188916.png)
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Overview
Description
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur, which are known for their diverse applications in medicinal chemistry and material science . This compound is particularly interesting due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction is usually carried out under reflux conditions in ethanol, with the addition of a base such as sodium ethoxide to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate serves as a crucial building block in the synthesis of various complex organic molecules. This includes pharmaceuticals and agrochemicals, where it can be transformed into more functionalized derivatives through various chemical reactions.
Medicinal Chemistry
The compound has been investigated for its potential biological activities , particularly:
- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Preliminary research suggests that this compound could induce apoptosis in cancer cells. Its structural features allow it to interact with DNA and other cellular components, potentially leading to therapeutic applications in oncology.
Material Science
The compound is also explored for its applications in developing advanced materials, such as polymers and dyes. Its unique functional groups enable it to participate in polymerization processes, enhancing material properties.
Antimicrobial Activity Study
A study evaluated the antimicrobial effects of several thiophene derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an effective antimicrobial agent.
Anticancer Research
In vitro studies demonstrated that compounds similar to this compound induced apoptosis in human cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Further research is required to elucidate specific pathways involved and the efficacy against different cancer types.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Ethyl 5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxylate
Comparison: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader spectrum of biological activities and greater potential for modification to enhance its therapeutic properties .
Biological Activity
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound is synthesized primarily through the Gewald reaction, involving a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The general reaction can be summarized as follows:
1. Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. This inhibition can reduce inflammation in various conditions.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
3. Anticancer Potential
This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific derivatives of this compound are being investigated for their ability to target various cancer-related pathways.
Research Findings
Several studies have reported on the biological activity of this compound:
Case Studies
- Anti-inflammatory Study : A study conducted on animal models showed that administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its potential for treating inflammatory diseases.
- Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against resistant strains of bacteria, showing promising results that warrant further exploration for therapeutic applications.
- Cancer Cell Line Trials : In vitro assays using various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis, making it a candidate for further development in oncology.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Anti-inflammatory : Inhibition of COX enzymes leads to decreased production of inflammatory mediators.
- Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to its antimicrobial effects.
- Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.
Properties
IUPAC Name |
ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMCRFYSZRBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346276 | |
Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23903-46-0 | |
Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate from Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate?
A1: The synthesis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate from this compound, achieved via a Sandmeyer-type deamination [], demonstrates a method for replacing the amino (NH2) group with iodine. This type of chemical transformation is valuable in organic synthesis for its ability to introduce new functional groups and modify molecular properties. This specific example highlights the versatility of this compound as a starting material for further chemical modifications.
Q2: What insights into intermolecular interactions are provided by the crystal structure of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate?
A2: The crystal structure analysis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate reveals that the molecules form cyclic dimers through specific intermolecular interactions []. These dimers are stabilized by CN⋯I interactions, classified as Lewis acid-base interactions, with the cyano group acting as the Lewis base and the iodine atom acting as the Lewis acid. Understanding these interactions can be valuable for predicting the compound's behavior in different environments and for designing derivatives with potentially enhanced properties.
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